1-Chlorocyclohexane-1-carbonitrile

Catalog No.
S3313199
CAS No.
83497-94-3
M.F
C7H10ClN
M. Wt
143.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorocyclohexane-1-carbonitrile

CAS Number

83497-94-3

Product Name

1-Chlorocyclohexane-1-carbonitrile

IUPAC Name

1-chlorocyclohexane-1-carbonitrile

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

InChI

InChI=1S/C7H10ClN/c8-7(6-9)4-2-1-3-5-7/h1-5H2

InChI Key

QPKYUTPXCLMLSN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)Cl

Canonical SMILES

C1CCC(CC1)(C#N)Cl

1-Chlorocyclohexane-1-carbonitrile is an organic compound characterized by the molecular formula C₇H₁₀ClN. It is a derivative of cyclohexane where a chlorine atom and a nitrile group are attached to the same carbon atom. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound in organic synthesis and research applications .

As mentioned earlier, there is no current scientific research available on the specific mechanism of action of 1-Chlorocyclohexane-1-carbonitrile.

Due to the lack of specific research on 1-Chlorocyclohexane-1-carbonitrile, it is advisable to handle it with caution assuming similar properties to other chlorinated and nitrile-containing compounds. Here are some general safety considerations:

  • Potential toxicity: Both chlorine and nitrile groups can be toxic if ingested or inhaled.
  • Flammability: Organic solvents used for handling the compound might be flammable.
  • Reactivity: The nitrile group might react with strong acids or bases, releasing toxic fumes.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, yielding cyclohexane-1-carbonitrile.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride, resulting in 1-chlorocyclohexylamine.
  • Oxidation Reactions: Under oxidative conditions, the compound can be converted to cyclohexane-1-carboxylic acid .

These reactions are facilitated by various reagents and conditions, including strong acids, bases, and reducing agents.

Several methods exist for synthesizing 1-chlorocyclohexane-1-carbonitrile:

  • Chlorination of Cyclohexanone: One common method involves reacting cyclohexanone with hydroxylamine to form cyclohexanone oxime, followed by chlorination using hydrochloric acid and chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Industrial Production: In industrial settings, large-scale chlorination processes may be employed, treating cyclohexanone with chlorine gas in the presence of a catalyst to achieve high yields and purity.

These methods highlight the versatility of this compound in organic synthesis.

1-Chlorocyclohexane-1-carbonitrile has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing new materials with specific chemical and physical properties.
  • Pharmaceutical Research: Its potential biological activity makes it a candidate for drug development .

These applications underscore its significance in both academic research and industrial contexts.

The interaction studies involving 1-chlorocyclohexane-1-carbonitrile focus on its reactivity with various nucleophiles and electrophiles. The presence of the nitrile group allows it to engage in nucleophilic addition reactions, while the chlorine atom facilitates substitution reactions. Understanding these interactions is crucial for leveraging the compound's properties in synthetic chemistry and drug design .

1-Chlorocyclohexane-1-carbonitrile can be compared to several similar compounds, each exhibiting unique characteristics:

Compound NameKey Differences
Cyclohexane-1-carbonitrileLacks the chlorine atom; different reactivity
1-Bromocyclohexane-1-carbonitrileContains bromine instead of chlorine; altered properties
Cyclohexane-1-carboxylic acidAn oxidation product; different functional group
2-Chlorocyclohexane-1-carbonitrileChlorine at a different position; distinct reactivity patterns

These comparisons highlight the uniqueness of 1-chlorocyclohexane-1-carbonitrile in terms of its chemical behavior and potential applications within organic chemistry .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Cyclohexanecarbonitrile, 1-chloro-

Dates

Modify: 2024-04-15

Explore Compound Types